[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)-3-oxopyrido[2,3-b]pyrazin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(2)6-16-11-9(4-3-5-14-11)15-12(13(16)19)20-7-10(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJRUDCLXSWUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the isobutyl and thioacetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid exhibit promising anticancer properties. Research has shown that derivatives of pyridopyrazine can inhibit key enzymes involved in cancer cell proliferation, particularly phosphoinositide 3-kinase (PI3K), which is a critical target in cancer therapy .
Modulation of Enzyme Activity
The compound has been investigated for its ability to modulate enzyme activity, particularly as an inhibitor of PI3K. This enzyme plays a crucial role in various cellular processes, including metabolism, growth, and survival. Inhibiting PI3K can lead to decreased tumor growth and increased apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .
Case Study 1: Anticancer Efficacy
In a study published in a pharmacological journal, a series of pyridopyrazine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxic effects, with IC50 values below 5 μM for several derivatives .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PI3K by pyridopyrazine derivatives. The researchers found that certain modifications to the structure enhanced the inhibitory potency against PI3K, suggesting that this compound could be a lead compound for further development as a therapeutic agent targeting PI3K-related pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or other applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic Acid
- Molecular Formula : C₁₁H₁₁N₃O₃S
- Molecular Weight : 265.29 g/mol .
- Key Difference : Replacement of the isobutyl group with ethyl reduces steric bulk and lipophilicity (clogP: ~1.2 vs. ~2.5 for the isobutyl analog). This may enhance aqueous solubility but reduce membrane permeability .
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
Functional Group Variations
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide
- Molecular Formula : C₁₉H₁₄N₄O₃S₂ (inferred from ).
- Key Difference: Replacement of the acetic acid with an acetamide group linked to a thiazolidinone ring introduces additional hydrogen-bond acceptors. This modification is associated with enhanced enzyme inhibitory activity in kinase-targeting analogs .
[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic Acid
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent (R) | Molecular Weight (g/mol) | clogP* | Key Feature(s) |
|---|---|---|---|---|---|
| [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid | Pyrido[2,3-b]pyrazine | Isobutyl | 293.35 | ~2.5 | High lipophilicity |
| [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic acid | Pyrido[2,3-b]pyrazine | Ethyl | 265.29 | ~1.2 | Enhanced solubility |
| 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | Pyrazolo[3,4-b]pyridine | Methyl, Hydroxy | 223.19 | ~0.8 | Polar, H-bond donor |
| N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide | Quinazoline | Phenyl | 406.47 (estimated) | ~3.0 | Multi-target potential |
*clogP values estimated using fragment-based methods.
Biological Activity
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, and pharmacological applications based on available research findings.
Molecular Characteristics
- Molecular Formula: C13H15N3O3S
- Molecular Weight: 293.35 g/mol
- CAS Number: 1242960-73-1
- MDL Number: MFCD15732072
These characteristics indicate that the compound is a thioacetic acid derivative with potential implications in various biological processes.
The compound exhibits a range of biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of aldose reductase (ALR2), which is crucial in the management of diabetic complications. The inhibition of ALR2 can help mitigate oxidative stress and cellular damage associated with diabetes .
2. Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidiabetic Activity: By inhibiting aldose reductase, it reduces sorbitol accumulation in diabetic patients, potentially alleviating complications such as neuropathy and retinopathy.
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for potential modifications to enhance selectivity and efficacy against specific tumors .
3. Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds, providing insights into the activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isobutyl group or alterations in the pyridine core could enhance its inhibitory potency against ALR2 and improve its pharmacokinetic properties.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid?
The synthesis involves multi-step reactions starting with functionalized pyrido[2,3-b]pyrazinone precursors. Key steps include thioether formation via nucleophilic substitution (e.g., reacting thiol-containing intermediates with halogenated pyridopyrazine derivatives). Critical parameters include:
- Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use triethylamine or DMAP to facilitate thioacetic acid coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating the final product with >95% purity .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
A combination of spectroscopic and analytical methods is required:
- NMR : H and C NMR to verify substitution patterns (e.g., isobutyl group at C4, thioacetic acid at C2) .
- HRMS : Confirm molecular weight (e.g., calculated m/z 279.32 for CHNOS) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
- IR : Identify carbonyl (C=O at ~1700 cm) and thioester (C-S at ~650 cm) functionalities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., p38 MAPK). Key residues (e.g., Lys53, Glu71) may form hydrogen bonds with the pyridopyrazine core .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. phenyl groups) with IC values from kinase assays .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and incubation times .
- Impurity interference : Re-purify batches showing <95% purity and re-test .
- Cell line variability : Validate across multiple lines (e.g., primary vs. immortalized cells) .
- Metabolic stability : Perform liver microsome assays to rule out rapid degradation in vitro .
Q. How can the structure-activity relationship (SAR) be optimized for enhanced potency?
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at C7 to improve kinase binding .
- Side-chain engineering : Replace isobutyl with cyclopropyl to reduce metabolic oxidation .
- Bioisosteres : Substitute thioacetic acid with sulfonamide to enhance solubility .
- Prodrug design : Esterify the carboxylic acid to improve oral bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Critical issues include:
- Intermediate stability : Protect labile groups (e.g., thioesters) during multi-step reactions .
- Catalyst recycling : Optimize Pd-based catalysts for Suzuki couplings to reduce costs .
- Byproduct control : Monitor dimerization via LC-MS and adjust stoichiometry .
- Crystallization : Use anti-solvent (e.g., water) to enhance crystal formation for consistent purity .
Methodological Considerations
Q. How to design a robust protocol for stability testing under physiological conditions?
- Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Degradation analysis : Use UPLC-QTOF to identify hydrolytic products (e.g., free thiol or pyrazinone fragments) .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- CRISPR knockouts : Silence putative targets (e.g., MAPK14) to confirm on-target effects .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts .
- Metabolomics : Track changes in ATP/ADP ratios via LC-MS to assess energy pathway disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
